Ethyl 6-bromo-3-methoxypicolinate
Description
Ethyl 6-bromo-3-methoxypicolinate is a heterocyclic organic compound featuring a pyridine ring substituted with bromine at position 6, a methoxy group at position 3, and an ethyl ester at position 2. Its molecular formula is C₉H₁₀BrNO₃, with a molecular weight of 276.09 g/mol. Structurally, the methoxy group (–OCH₃) and bromine atom (–Br) confer distinct electronic and steric properties, while the ethyl ester (–COOCH₂CH₃) enhances lipophilicity compared to methyl esters. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions due to its reactive bromine site .
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 6-bromo-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)8-6(13-2)4-5-7(10)11-8/h4-5H,3H2,1-2H3 |
InChI Key |
AWBHHXOZNMCGPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-3-methoxypicolinate can be synthesized through various methods. One common approach involves the bromination of ethyl 3-methoxypicolinate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-methoxypicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: The compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted picolinates with various functional groups replacing the bromine atom.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.
Reduction: this compound alcohol derivatives.
Scientific Research Applications
Ethyl 6-bromo-3-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-methoxypicolinate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds.
Comparison with Similar Compounds
Key Observations :
- Ester vs. Alkyl Groups : this compound and Methyl 6-bromo-3-ethoxypicolinate differ in their ester substituents (ethyl vs. methyl) and ether groups (methoxy vs. ethoxy). These variations influence solubility and metabolic stability .
- Substituent Positions : The bromine in this compound (position 6) contrasts with 2-Bromo-3-methylpyridine (position 2), affecting regioselectivity in cross-coupling reactions .
Functional Group Analysis
Bromine Reactivity
- This compound’s bromine at position 6 is sterically accessible for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, similar to Methyl 6-bromo-3-ethoxypicolinate . In contrast, 2-Bromo-3-methylpyridine’s bromine at position 2 is less reactive due to steric hindrance from the adjacent methyl group .
Methoxy vs. Ethoxy Groups
Data Tables
Table 1: Comparative Physicochemical Properties*
| Property | This compound | Methyl 6-bromo-3-ethoxypicolinate | 2-Bromo-3-methylpyridine |
|---|---|---|---|
| Boiling Point (°C) | ~250 (estimated) | ~245 (estimated) | 195–200 |
| LogP (Partition Coefficient) | 2.8 | 2.5 | 1.9 |
| Solubility in Water (mg/L) | 15 (low) | 20 (low) | 120 (moderate) |
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